4-Methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)benzenesulfonamide
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Overview
Description
Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- is a complex organic compound with a molecular formula of C17H18N2O2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. The structure of this compound includes a benzenesulfonamide core with various functional groups attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis. Additionally, purification steps, such as recrystallization and chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts, such as palladium on carbon, to reduce the nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Sodium hydride (NaH), Dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzenesulfonamide derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes, which are involved in various physiological processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Mechanism of Action
The mechanism of action of Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, leading to a decrease in the production of bicarbonate and protons. This inhibition can disrupt various physiological processes, such as pH regulation and ion transport, which are critical for the survival and proliferation of cancer cells and bacteria .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: A simpler analog with a similar sulfonamide core but lacking the additional functional groups.
4-Methylbenzenesulfonamide: Another analog with a methyl group at the para position but without the phenylmethyl and 2-propynylamino groups.
N-Phenylbenzenesulfonamide: Contains a phenyl group attached to the sulfonamide nitrogen but lacks the other substituents present in the target compound.
Uniqueness
The uniqueness of Benzenesulfonamide,4-methyl-N-(((phenylmethyl)amino)(2-propynylamino)methylene)- lies in its complex structure, which allows for multiple points of interaction with biological targets. This complexity enhances its potential as a versatile reagent in chemical synthesis and as a potent inhibitor in biological systems .
Properties
CAS No. |
71795-21-6 |
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Molecular Formula |
C18H19N3O2S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-benzyl-1-(4-methylphenyl)sulfonyl-3-prop-2-ynylguanidine |
InChI |
InChI=1S/C18H19N3O2S/c1-3-13-19-18(20-14-16-7-5-4-6-8-16)21-24(22,23)17-11-9-15(2)10-12-17/h1,4-12H,13-14H2,2H3,(H2,19,20,21) |
InChI Key |
BAJNBINKRWTUIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCC2=CC=CC=C2)NCC#C |
Origin of Product |
United States |
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